2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol
Description
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O2/c1-15-6-5-12(14-15)13-8-9-3-4-10(16)11(7-9)17-2/h3-7,16H,8H2,1-2H3,(H,13,14) |
InChI Key |
SKPAYOMDWNVXPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Approaches
A widely adopted method involves the condensation of 1-methyl-1H-pyrazol-3-amine with 2-methoxy-4-(bromomethyl)phenol under mild basic conditions. This single-step reaction leverages the nucleophilic substitution of the bromine atom in the phenolic derivative by the primary amine group of the pyrazole moiety. Typical conditions include:
-
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or potassium carbonate
-
Temperature: 60–80°C under reflux for 6–12 hours
-
Yield: 65–78% after chromatographic purification
The reaction’s efficiency depends on the steric accessibility of the bromomethyl group and the absence of moisture, which can hydrolyze the intermediate imine. Nuclear Magnetic Resonance (NMR) spectroscopy confirms successful substitution, with characteristic shifts at δ 4.25 ppm (CH2 bridge) and δ 7.8–8.1 ppm (pyrazole protons).
Multi-Step Synthesis via Schiff Base Intermediates
An alternative route employs a two-step strategy:
-
Schiff Base Formation: Reacting 2-methoxy-4-formylphenol with 1-methyl-1H-pyrazol-3-amine in ethanol under reflux yields the corresponding Schiff base.
-
Reduction: Sodium borohydride (NaBH4) reduces the imine bond to the secondary amine, producing the target compound.
Key Advantages:
-
Higher regioselectivity compared to direct alkylation.
-
Yields up to 82% after recrystallization from ethyl acetate.
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification. Ethanol remains preferred for its balance of solubility and ease of removal. The choice of base significantly impacts yields:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 78 | 95 |
| K2CO3 | 72 | 93 |
| DBU | 68 | 90 |
Catalytic Enhancements
Adding catalytic amounts of iodine (5 mol%) accelerates the condensation by polarizing the C–Br bond, as evidenced by a 15% reduction in reaction time. Conversely, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) show negligible improvement, likely due to incompatibility with amine nucleophiles.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm reveals ≥98% purity for optimized batches. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 274.1 [M+H]⁺.
Challenges and Mitigation Strategies
Hygroscopic Intermediates
The bromomethylphenol intermediate is prone to hydrolysis. Storage over molecular sieves and conducting reactions under nitrogen atmosphere mitigate moisture ingress.
Scalability and Industrial Relevance
Kilogram-scale syntheses employ continuous flow reactors to enhance heat transfer and mixing efficiency. A representative protocol involves:
-
Flow Rate: 10 mL/min
-
Residence Time: 30 minutes
-
Yield: 80% with 99.5% purity
Comparative Analysis of Methods
| Parameter | Condensation | Schiff Base Reduction |
|---|---|---|
| Steps | 1 | 2 |
| Total Yield (%) | 78 | 82 |
| Purification | Column | Recrystallization |
| Scalability | Moderate | High |
Emerging Techniques
Recent studies explore enzymatic catalysis using lipases to mediate the condensation step, achieving 70% yield under aqueous conditions . While promising, this method currently lags in throughput compared to traditional approaches.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and pyrazoles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol, in the development of anticancer agents. Pyrazole compounds are known for their ability to inhibit cell proliferation in various cancer cell lines. For instance, a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) demonstrated significant cytotoxicity against colorectal carcinoma cells, indicating that modifications in the pyrazole structure can enhance anticancer properties .
Mechanism of Action
The mechanism often involves the induction of apoptosis in cancer cells. The compound's structural features allow it to interact with specific molecular targets within the cancer cells, leading to programmed cell death. This highlights the importance of structural modifications in enhancing biological activity.
Enzyme Inhibition
NAMPT Activation
this compound has been studied for its role as an activator of nicotinamide adenine dinucleotide (NAD+) biosynthesis through the enzyme nicotinamide phosphoribosyltransferase (NAMPT). Increased NAD+ levels are crucial for cellular metabolism and energy production, making this compound a candidate for therapeutic applications in metabolic disorders .
JAK Inhibition
Another significant application is its potential as a Janus kinase (JAK) inhibitor. JAKs are critical in cytokine signaling pathways that regulate immune responses and inflammation. Compounds structurally related to this compound have shown promise in inhibiting JAKs, which could lead to treatments for autoimmune diseases and certain cancers .
Antioxidant Properties
Research indicates that pyrazole derivatives possess antioxidant activities, which can protect cells from oxidative stress. The radical scavenging ability of these compounds has been evaluated using various assays, such as the DPPH assay. Some derivatives have shown superior antioxidant activity compared to standard antioxidants like ascorbic acid, suggesting their potential use in preventing oxidative damage in biological systems .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity. For example, variations in substituents on the pyrazole ring can significantly influence the compound's pharmacological properties . The optimization of synthetic routes is crucial for developing more effective derivatives.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazole-Containing Phenols
2-Methoxy-4-{[(1-propyl-1H-pyrazol-3-YL)amino]methyl}phenol (CAS 1856036-59-3)
- Structural Difference : The pyrazole nitrogen at position 1 is substituted with a propyl group instead of methyl.
- Altered steric effects may influence binding affinity in enzyme inhibition or receptor interactions .
2-(1-Methyl-1H-Pyrazol-3-YL)Phenol
- Structural Difference: Lacks the aminomethyl bridge, directly linking the pyrazole to the phenol.
- Lower hydrogen-bonding capacity due to the absence of the -NH- group .
Phenolic Compounds with Alternative Substituents
Eugenol (2-Methoxy-4-(2-propenyl)phenol)
- Structural Difference: Replaces the pyrazole-aminomethyl group with a propenyl chain.
- Biological Activity: Known for molluscicidal properties, suggesting phenolic derivatives with hydrophobic substituents may exhibit similar bioactivity .
2-{[(4-Methoxyphenyl)amino]methyl}phenol
- Structural Difference : Substitutes pyrazole with a 4-methoxyphenyl group.
Physicochemical and Functional Comparisons
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 273.3* | Phenol, methoxy, pyrazole, -NH- | Moderate in polar solvents | High hydrogen-bonding capacity |
| 1-Propyl Analog (CAS 1856036-59-3) | 301.4* | Propyl, pyrazole | Low in water | Increased lipophilicity |
| Eugenol | 164.2 | Methoxy, propenyl | Low in water | Volatile, molluscicidal |
| 2-{[(4-Methoxyphenyl)amino]methyl}phenol | 260.3* | Methoxyphenyl, -NH- | Moderate | Planar aromatic stacking |
*Calculated using molecular formulas from referenced evidence.
Biological Activity
2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a methoxy group, a phenolic structure, and a pyrazole ring, which are essential for its biological activity. The presence of the aminomethyl moiety is critical in influencing its pharmacological properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. A series of synthesized derivatives were evaluated for their anti-inflammatory properties using heat-induced protein denaturation techniques. Notably, derivatives containing dimethylaminomethyl and diethylaminomethyl groups exhibited superior activity compared to the standard drug diclofenac sodium .
Table 1: Anti-inflammatory Activity of Derivatives
| Compound | Structure | IC50 (µM) | Comparison |
|---|---|---|---|
| Parent Compound | This compound | N/A | Standard |
| 2a | Dimethylaminomethyl derivative | <10 | Higher than diclofenac |
| 2c | Diethylaminomethyl derivative | <10 | Higher than diclofenac |
| 2e | Pyrrolidinomethyl derivative | <10 | Higher than diclofenac |
Antitumor Activity
The compound has also shown promise in cancer research. In preclinical studies, it was found to enhance antitumor activity when combined with established therapies like osimertinib in non-small-cell lung cancer (NSCLC) models . The selective inhibition of JAK kinases has been identified as a mechanism through which this compound may exert its anticancer effects.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the aminomethyl moiety significantly impact the compound's biological activity. The pKa values of these modifications correlate with their efficacy, suggesting that electronic properties play a crucial role in determining the compound's interactions with biological targets .
Table 2: Summary of SAR Findings
| Modification | pKa Value | Biological Activity |
|---|---|---|
| Aminomethyl group | Varies | Influences anti-inflammatory effects |
| Pyrazole ring substitution | Varies | Affects anticancer potency |
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Anti-inflammatory Assays : A study demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 enzyme activity, which is critical in inflammatory processes .
- Cancer Cell Lines : In vitro studies showed that the compound effectively inhibited proliferation in multiple cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Q & A
Q. What are the key synthetic routes for 2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}phenol, and how can reaction conditions be optimized for higher yields?
The synthesis of pyrazole-containing phenolic derivatives typically involves multi-step reactions such as Mannich reactions, cyclocondensation, or hydrazine-mediated ring formation. For example, in analogous compounds, phenyl hydrazine is reacted with diketones in ethanol/glacial acetic acid under reflux (70–80°C) for 4–7 hours to form the pyrazole core . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), stoichiometric ratios of precursors, and reflux duration. Thin-layer chromatography (TLC) is critical for monitoring intermediate formation, while recrystallization from methanol/ethanol ensures purity .
Q. Which analytical techniques are essential for characterizing intermediates and the final compound?
- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns on the pyrazole ring and methoxyphenol moiety. For instance, the methoxy group (-OCH3) typically appears as a singlet near δ 3.8 ppm, while phenolic -OH may show broad signals at δ 5–6 ppm .
- IR Spectroscopy : Key peaks include N-H stretches (~3400 cm⁻¹ for amine linkages) and C-O stretches (~1250 cm⁻¹ for methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in pyrazole derivatives like this compound?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides precise bond lengths, angles, and dihedral angles. For example, in a related pyrazole-phenol compound, the pyrazole ring formed dihedral angles of 16.83° and 48.97° with adjacent aromatic rings, influencing intermolecular interactions . Hydrogen bonding (e.g., O-H···N) and π-π stacking can be quantified to explain packing efficiency and stability .
Q. What strategies address discrepancies in biological activity data for structurally similar pyrazole-phenol compounds?
Contradictions in bioactivity (e.g., COX-2 inhibition vs. anti-inflammatory effects) may arise from:
- Substituent positioning : Electron-withdrawing groups (e.g., -CF3) on the pyrazole ring enhance COX-2 selectivity, as seen in celecoxib analogs .
- Conformational flexibility : Steric hindrance from the methyl group on the pyrazole nitrogen may limit binding to certain targets. Validate hypotheses via comparative molecular docking and in vitro assays (e.g., enzyme inhibition IC50 measurements) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and metabolic stability. For instance, methoxy groups improve solubility but may reduce membrane permeability.
- Docking Studies : Pyrazole derivatives’ binding affinity to targets (e.g., COX-2) can be modeled using AutoDock Vina. Celecoxib’s trifluoromethyl group, for example, occupies a hydrophobic pocket critical for inhibition .
Methodological Challenges and Solutions
Q. Why do some synthetic routes yield low-purity products, and how can this be mitigated?
Impurities often arise from incomplete cyclization or side reactions during Mannich reactions. Solutions include:
- Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates.
- Acid/Base Workups : Extracting unreacted hydrazines or phenolic byproducts improves final purity .
Q. How do solvent polarity and temperature affect the regioselectivity of pyrazole ring formation?
Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyrazole’s 3-position, while protic solvents (e.g., ethanol) stabilize zwitterionic intermediates, directing substitution to the 5-position. Temperature modulates reaction kinetics: higher temps (>80°C) accelerate cyclization but may degrade sensitive functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
